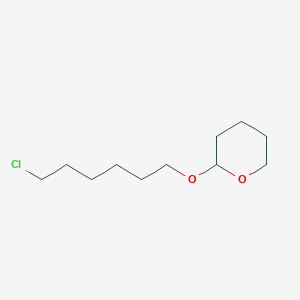

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran

Vue d'ensemble

Description

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C11H21ClO2 and a molecular weight of 220.74 g/mol. It is a substituted pyran, a class of heterocyclic organic compounds characterized by a six-membered ring containing one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran typically involves the reaction of 6-chlorohexanol with tetrahydro-2H-pyran in the presence of a suitable catalyst, such as sulfuric acid or a strong acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Overview

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, with the chemical formula and a molecular weight of approximately 220.74 g/mol, is a substituted tetrahydropyran compound. Its structure features a six-membered ring containing one oxygen atom, substituted with a chlorohexyl group, which significantly influences its chemical properties and potential applications in various fields including chemistry, biology, and medicine.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions:

- Building Block : It can be used to synthesize derivatives with different functional groups, expanding the library of compounds available for research and industrial applications.

- Synthesis of Isothiocyanates : The compound can be transformed into 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran, which may have further applications in medicinal chemistry .

Biochemical Studies

The compound has potential applications in biochemical research:

- Enzyme Activity Probes : It can function as a probe to investigate enzyme activities and metabolic pathways. Halogenated ethers like this compound are known to interact with various biological receptors and enzymes.

- Metabolic Pathway Investigation : Research into similar compounds indicates that they may influence metabolic pathways or exhibit toxicity at specific concentrations, warranting further investigation into their biological interactions.

Medicinal Chemistry

Research is ongoing into the therapeutic potential of this compound:

Industrial Applications

In industry, this compound may find use in:

Mécanisme D'action

The mechanism by which 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary based on the context of the research.

Comparaison Avec Des Composés Similaires

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is similar to other halogenated heterocyclic compounds, such as 2-(6-bromohexyloxy)tetrahydro-2H-pyran and 2-(6-iodohexyloxy)tetrahydro-2H-pyran These compounds share structural similarities but differ in their halogen atoms, which can influence their reactivity and applications

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(6-Chlorohexyloxy)tetrahydro-2H-pyran, identified by the CAS number 2009-84-9, is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring and a chlorohexyl substituent. This compound has been noted for its potential biological activities, although comprehensive research is still limited. The following sections will explore its biological activity, potential mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C11H21ClO2

- Molecular Weight : 220.736 g/mol

- Density : 1.01 g/cm³

- Boiling Point : 302.1 °C at 760 mmHg

- Flash Point : 97.3 °C

Biological Activity Overview

Currently, there is no extensive documentation on the specific biological mechanisms of action for this compound. However, based on studies of structurally similar compounds, it is hypothesized that halogenated ethers may interact with various biological receptors and enzymes, potentially influencing metabolic pathways or exhibiting toxicity at specific concentrations .

Comparison with Similar Compounds

The following table summarizes the properties and potential activities of structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H21ClO2 | Chloro substituent enhances reactivity |

| 2-(6-Bromohexyloxy)tetrahydro-2H-pyran | C11H21BrO2 | Bromine may impart different biological activity |

| 2-(6-Methoxyhexyloxy)tetrahydro-2H-pyran | C11H24O3 | Methoxy group may enhance solubility |

| 2-(6-Fluorohexyloxy)tetrahydro-2H-pyran | C11H21F O2 | Fluorine may increase lipophilicity |

While specific studies on the mechanism of action for this compound are lacking, research on halogenated ethers suggests several possible interactions:

- Enzyme Inhibition : Similar compounds have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Cell Signaling Modulation : The presence of halogen atoms can influence cell signaling pathways by altering gene expression related to oxidative stress responses and metabolic functions.

Case Studies and Research Findings

Current literature does not provide direct case studies specifically involving this compound. However, studies on related compounds indicate that halogenated ethers can exhibit significant biological effects:

- Toxicological Studies : Research has shown that certain halogenated ethers can induce cytotoxicity in various cell lines, suggesting a need for further investigation into their safety profiles.

- Pharmacological Potential : Compounds with similar structures have been explored for their potential in treating metabolic disorders due to their interactions with metabolic enzymes.

Propriétés

IUPAC Name |

2-(6-chlorohexoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLOZSPDGPUSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317323 | |

| Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2009-84-9 | |

| Record name | NSC314555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.